Morelloflavone
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Overview
Description
Morelloflavone is a naturally occurring biflavonoid compound found in various plant species, particularly in the Garcinia genus. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. As a member of the flavonoid family, this compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morelloflavone can be achieved through several synthetic routes. One common method involves the use of flavone precursors, which undergo oxidative coupling reactions to form the biflavonoid structure. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate in the presence of a suitable solvent like methanol or ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as Garcinia plants. The extraction process typically includes solvent extraction using solvents like methanol, ethanol, or acetone, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Morelloflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the flavonoid structure. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like methanol or ethanol; room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like tetrahydrofuran or ethanol; room temperature or slightly elevated temperatures.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); solvents like dichloromethane or acetonitrile; room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a model biflavonoid for studying flavonoid chemistry and synthesis. Its unique structure provides insights into the reactivity and stability of biflavonoids.
Biology: Morelloflavone exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound for studying cellular oxidative stress and inflammation pathways.
Medicine: The compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also possesses neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Industry: this compound is used in the development of natural health products and dietary supplements due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Morelloflavone involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. It also suppresses the activation of nuclear factor-kappa B, a key regulator of inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by blocking cell cycle progression at the G1 phase.
Comparison with Similar Compounds
Morelloflavone can be compared with other similar biflavonoid compounds, such as:
Amentoflavone: Another biflavonoid with similar antioxidant and anti-inflammatory properties. this compound exhibits stronger anticancer activity.
Biflavonoid from Ginkgo biloba: These compounds also possess antioxidant and neuroprotective effects, but this compound has a broader spectrum of biological activities.
Sotetsuflavone: A biflavonoid with comparable anti-inflammatory properties, but this compound shows higher potency in inhibiting pro-inflammatory cytokines.
Properties
Molecular Formula |
C30H20O11 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
InChI Key |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Synonyms |
fukugetin morelloflavone |
Origin of Product |
United States |
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